N-(4-iodophenyl)-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazole-4-carboxamide
Description
Properties
IUPAC Name |
N-(4-iodophenyl)-3-(4-methoxyphenyl)-1-phenylpyrazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18IN3O2/c1-29-20-13-7-16(8-14-20)22-21(15-27(26-22)19-5-3-2-4-6-19)23(28)25-18-11-9-17(24)10-12-18/h2-15H,1H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOHIDCSJTGEIAQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN(C=C2C(=O)NC3=CC=C(C=C3)I)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18IN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
495.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-iodophenyl)-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazole-4-carboxamide typically involves multi-step organic reactions. One common method includes the formation of the pyrazole ring through cyclization reactions, followed by the introduction of the iodophenyl, methoxyphenyl, and phenyl groups via substitution reactions. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods optimize reaction conditions, such as temperature, pressure, and reagent concentrations, to achieve efficient and cost-effective production. Purification techniques like crystallization, distillation, and chromatography are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
N-(4-iodophenyl)-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazole-4-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen or add hydrogen to the molecule.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent choice, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
Antifungal Activity
Recent studies have highlighted the antifungal properties of pyrazole derivatives, including N-(4-iodophenyl)-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazole-4-carboxamide. In vitro assays demonstrated that these compounds exhibit significant activity against multi-drug resistant strains of Candida, which are particularly harmful to immunocompromised patients . The mechanism of action appears to involve inhibition of key enzymes within the fungal cells, such as CYP51, which is crucial for ergosterol biosynthesis .
Anticancer Potential
The compound has also been evaluated for its anticancer properties. Studies indicate that pyrazole derivatives can induce apoptosis in various cancer cell lines, including those derived from leukemia and cervical carcinoma. The structure-activity relationship (SAR) studies suggest that modifications in the pyrazole ring can enhance cytotoxicity against specific cancer types . For instance, certain derivatives showed improved potency compared to established chemotherapeutics like fluconazole .
Case Study 1: Antifungal Efficacy
In a comparative study assessing the antifungal efficacy of various pyrazole derivatives, this compound was found to have a minimum inhibitory concentration (MIC) significantly lower than that of traditional antifungal agents. This suggests its potential as a new therapeutic option for treating fungal infections resistant to existing treatments .
Case Study 2: Cancer Cell Line Testing
A series of tests were conducted on different cancer cell lines, including L1210 (murine leukemia) and HeLa (human cervix carcinoma). The results indicated that this compound exhibited IC50 values comparable to or better than those of some clinically used drugs. Notably, structural modifications leading to enhanced interactions with cellular targets were identified as critical for improving efficacy .
Mechanism of Action
The mechanism of action of N-(4-iodophenyl)-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazole-4-carboxamide involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound’s structure allows it to bind to these targets, modulating their activity and influencing various biological pathways. Detailed studies on its binding affinity, specificity, and downstream effects are essential to understand its full mechanism of action.
Comparison with Similar Compounds
Table 1: Structural Comparison of Pyrazole-Carboxamide Derivatives
Halogen Substituents (I, Cl, Br, F)
- However, indicates that halogen size (F, Cl, Br, I) has negligible impact on inhibitory potency (e.g., IC50 values for maleimide derivatives: 4.34–7.24 μM) .
- Chlorine/Bromine : Chlorinated analogues (e.g., AM251) show enhanced receptor binding due to stronger electron-withdrawing effects. Bromine, while bulkier, is rarely prioritized due to synthetic challenges .
Methoxy vs. Halogenated Phenyl Groups
- The 4-methoxyphenyl group in the target compound introduces electron-donating effects, which may stabilize charge-transfer interactions in enzyme active sites. In contrast, halogenated phenyl groups (e.g., 4-chlorophenyl in , Compound 3) favor hydrophobic interactions but reduce electronic modulation .
Carboxamide Substitutions
- N-Aryl vs. N-Alkyl : N-(4-iodophenyl) (target compound) vs. N-morpholinyl () or N-pyridylmethyl () alters solubility and hydrogen-bonding capacity. Morpholinyl/pyridyl groups enhance aqueous solubility, whereas aryl groups favor π-π stacking .
Research Findings and Implications
- Enzyme Inhibition : highlights that halogenated maleimides (F, Cl, Br, I) exhibit comparable IC50 values (4–7 μM), suggesting that iodine’s role in the target compound may extend beyond potency (e.g., pharmacokinetics or target residence time) .
- Receptor Targeting: Analogues like AM251 and AM281 () demonstrate that dichlorophenyl/iodophenyl combinations are critical for cannabinoid receptor antagonism. The target compound’s 4-methoxyphenyl group may redirect selectivity toward non-cannabinoid targets .
- Synthetic Versatility : Pyrazole-carboxaldehydes () serve as precursors for diverse heterocycles, underscoring the adaptability of the pyrazole core for medicinal chemistry optimization .
Biological Activity
N-(4-iodophenyl)-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazole-4-carboxamide, a compound belonging to the pyrazole class, has garnered attention in recent pharmacological research due to its diverse biological activities. This article delves into its biological activity, synthesis, and potential therapeutic applications based on current literature.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : CHNOI
- Molecular Weight : 404.28 g/mol
- IUPAC Name : this compound
The compound features a pyrazole ring, which is known for its ability to interact with various biological targets, making it a candidate for drug development.
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, it has been shown to induce apoptosis in breast cancer cells through the activation of caspase pathways and modulation of cell cycle proteins .
Enzyme Inhibition
The compound also demonstrates inhibitory activity against specific enzymes involved in cancer progression and inflammation. Notably, it has been identified as a potential inhibitor of cyclooxygenase (COX) enzymes, which play a critical role in inflammatory processes and tumor growth .
Antimicrobial Properties
In addition to its anticancer properties, this compound has shown antimicrobial activity against various bacterial strains. Studies suggest that it disrupts bacterial cell membranes, leading to cell lysis and death .
Neuroprotective Effects
Emerging research points to the neuroprotective effects of this compound, particularly in models of neurodegenerative diseases. It appears to modulate neuroinflammatory responses and may protect neuronal cells from oxidative stress-induced damage .
Synthesis and Characterization
The synthesis of this compound typically involves several steps:
- Formation of the Pyrazole Ring : The initial step includes the condensation of appropriate hydrazine derivatives with substituted phenyl ketones.
- Iodination : The introduction of iodine at the para position on the phenyl ring can be achieved using iodine monochloride or other iodinating agents.
- Carboxamide Formation : Finally, carboxamide functionality is introduced through reaction with appropriate carboxylic acid derivatives.
Characterization techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) are employed to confirm the structure and purity of the synthesized compound.
Study 1: Anticancer Efficacy
A recent study investigated the effects of this compound on MCF-7 breast cancer cells. The results demonstrated a dose-dependent reduction in cell viability, with IC50 values indicating potent anticancer activity compared to standard chemotherapeutics .
Study 2: Inhibition of COX Enzymes
Another study focused on the compound's ability to inhibit COX enzymes in vitro. The findings revealed that it significantly reduced COX activity, suggesting potential applications in treating inflammatory diseases alongside cancer therapy .
Q & A
Q. What are the established synthetic routes for N-(4-iodophenyl)-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazole-4-carboxamide?
The synthesis typically involves a multi-step process starting with the condensation of substituted phenylhydrazines and β-ketoesters to form the pyrazole core. Key steps include:
- Step 1 : Formation of the 1,5-diarylpyrazole backbone via cyclocondensation.
- Step 2 : Introduction of the 4-iodophenyl and 4-methoxyphenyl substituents through Ullmann coupling or Suzuki-Miyaura cross-coupling reactions.
- Step 3 : Carboxamide functionalization at the pyrazole C3 position using activated carbonyl reagents (e.g., CDI or HATU). Purification often employs column chromatography and recrystallization for high-purity yields .
Q. How is the compound characterized, and what analytical techniques are critical for confirming its structure?
Characterization relies on:
- 1H/13C NMR : To confirm substituent positions and regiochemistry (e.g., distinguishing between N1 and N2 pyrazole substitution).
- High-Resolution Mass Spectrometry (HRMS) : For exact mass verification (±2 ppm tolerance).
- X-ray Crystallography : Resolves stereochemical ambiguities in crystalline derivatives (e.g., confirming planarity of the pyrazole ring) .
Q. What preliminary biological assays are recommended to evaluate its pharmacological potential?
Initial screening includes:
- Receptor Binding Assays : For cannabinoid receptors (CB1/CB2) due to structural similarity to AM251, a known CB1 antagonist .
- Cytotoxicity Profiling : Use of MV4-11 (AML) or HEK293 cell lines to assess antiproliferative effects (IC50 determination via MTT assays) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize this compound for selective CB1 antagonism?
SAR strategies involve:
- Substituent Modulation : Replacing the 4-iodophenyl group with bulkier halogens (e.g., Br) to enhance CB1 binding affinity.
- Core Scaffold Modifications : Introducing fused heterocycles (e.g., pyrimidine) at the pyrazole C4 position to improve metabolic stability.
- Pharmacophore Mapping : Using computational tools (e.g., Schrödinger’s Phase) to identify critical interactions with CB1 residues (e.g., Lys192, Phe174) .
| Modification Site | Effect on CB1 IC50 | Selectivity (CB1 vs. CB2) | Reference |
|---|---|---|---|
| 4-Iodophenyl → Br | 1.2 nM → 0.8 nM | 10-fold improvement | |
| Pyrazole → Pyrimidine | 0.8 nM → 0.3 nM | Reduced off-target effects |
Q. What molecular docking protocols validate target engagement with cannabinoid receptors?
- Software : AutoDock Vina or Glide (Schrödinger Suite) with receptor structures from PDB (e.g., 5TGZ for CB1).
- Parameters : Grid box centered on the orthosteric binding pocket (20 ų), Lamarckian genetic algorithm for pose optimization.
- Validation : Compare docking scores (ΔG) with known antagonists (e.g., AM251: ΔG = -9.8 kcal/mol) and validate via mutagenesis (e.g., K192A mutation reduces binding) .
Q. How can contradictory in vitro vs. in vivo efficacy data be resolved?
Contradictions may arise from:
- Pharmacokinetic Factors : Poor oral bioavailability due to low solubility (logP >5). Address via salt formation (e.g., HCl) or nanoformulation.
- Metabolic Instability : Use hepatic microsome assays to identify vulnerable sites (e.g., demethylation of 4-methoxyphenyl). Introduce deuterium or fluorine to block metabolic pathways.
- Off-Target Effects : Perform kinome-wide selectivity screening (e.g., Eurofins’ KinomeScan) to rule out kinase inhibition .
Q. What in vivo models are suitable for evaluating antitumor potential?
- Xenograft Models : MV4-11 (AML) in nude mice, with tumor regression monitored via bioluminescence imaging.
- Dosing Regimens : Intraperitoneal administration (15 mg/kg) vs. oral gavage (50 mg/kg) to compare bioavailability.
- Biomarker Analysis : Retinoblastoma phosphorylation (pRb) and apoptosis markers (caspase-3 cleavage) in excised tumors .
Methodological Considerations
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
